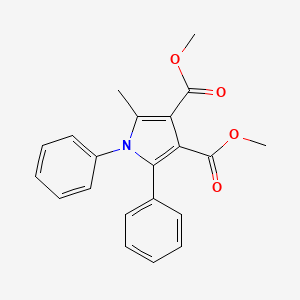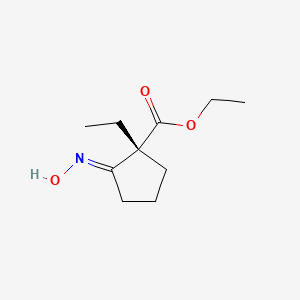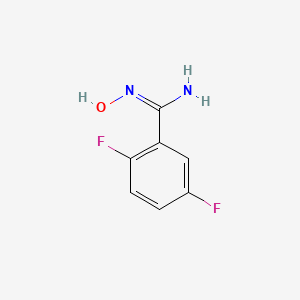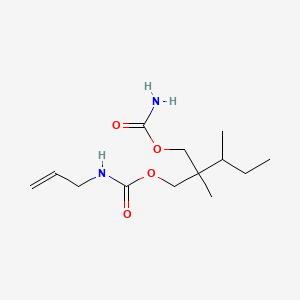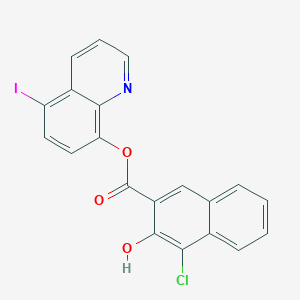![molecular formula C7H14N2O B13797645 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[321]octane,3-(aminooxy)-,endo-(9CI) is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo family, which is known for its unique bicyclic structure
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes due to their efficiency and ability to produce the desired stereochemistry.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oximes or nitroso compounds, while reduction can yield amines or hydroxylamines.
Scientific Research Applications
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: Its unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. This interaction can modulate various biochemical pathways, making it a useful tool in drug discovery and development.
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) can be compared to other azabicyclo compounds such as 2-Azabicyclo[3.2.1]octane . While both compounds share a similar bicyclic structure, the presence of different functional groups (aminooxy vs. other substituents) imparts unique reactivity and applications. The 8-azabicyclo[3.2.1]octane scaffold is another related compound, known for its role in the synthesis of tropane alkaloids .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
O-(1-azabicyclo[3.2.1]octan-3-yl)hydroxylamine |
InChI |
InChI=1S/C7H14N2O/c8-10-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2 |
InChI Key |
HMSYSSDWFSLXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC(C2)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


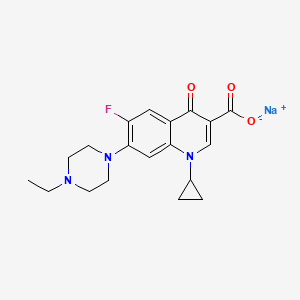
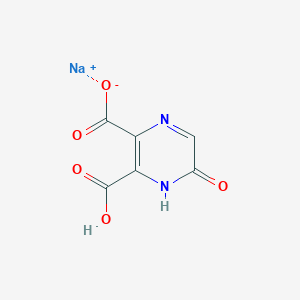
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
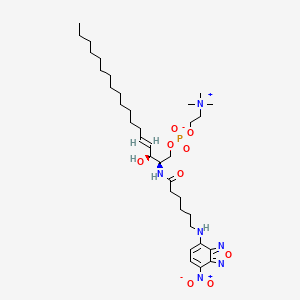



![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
